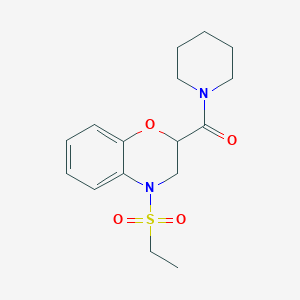

4-(ethylsulfonyl)-2-(1-piperidinylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-(ethylsulfonyl)-2-(1-piperidinylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazine often involves complex chemical reactions, including nucleophilic substitution and condensation processes. For instance, the synthesis of related benzoxazine and piperazine derivatives has been reported through reactions involving key intermediates like sulfonamide compounds and substituted piperazine derivatives (Xiao et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, which reveals the geometry around key atoms and the conformation of rings within the molecules. For example, the crystal structure of a related sulfonamide piperazine derivative was analyzed, showing the piperazine ring in a chair conformation and providing insights into the distorted tetrahedral geometry around the sulfonamide sulfur atom (Naveen et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 4-(ethylsulfonyl)-2-(1-piperidinylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazine and its derivatives can include a variety of transformations, such as sulfonation, alkylation, and cyclization. These reactions are influenced by the presence of functional groups that can undergo electrophilic and nucleophilic attacks, as well as radical processes. For instance, the synthesis of sulfonated benzoxazines has been achieved through electrochemical radical cascade cyclizations, demonstrating the compound's versatility in chemical synthesis (He et al., 2020).

Applications De Recherche Scientifique

Cytochrome P450 Enzyme Metabolism

Research on novel antidepressants, such as Lu AA21004, has elucidated the role of cytochrome P450 and other enzymes in the oxidative metabolism of these compounds in human liver microsomes. This study provides insights into the metabolic pathways and enzyme kinetics important for pharmaceutical development and the understanding of drug metabolism in the body (Hvenegaard et al., 2012).

Antioxidant and Anticholinesterase Activities

Another study focused on the synthesis of sulfonyl hydrazone compounds with piperidine derivatives, demonstrating their antioxidant capacity and anticholinesterase activity. This research is significant for the development of therapeutic agents targeting oxidative stress-related diseases and neurological conditions such as Alzheimer's disease (Karaman et al., 2016).

Derivatization for Analytical Methods

The development of sensitive and selective methods for the determination of pharmaceutical compounds in biological matrices is crucial for drug monitoring and pharmacokinetic studies. For example, the use of automated pre-column derivatization and high-performance liquid chromatography with fluorescence detection for the analysis of L-368,899 in human plasma illustrates the application of chemical derivatives in enhancing analytical methodologies (Kline et al., 1999).

Medicinal Chemistry and Drug Synthesis

The synthesis of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine as an intermediate for anti-hypertensive drugs like Doxazosin highlights the importance of chemical synthesis in the development of therapeutic agents. Such research contributes to the understanding of chemical reactions and the design of more effective and safer medications (Ramesh et al., 2006).

Propriétés

IUPAC Name |

(4-ethylsulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-2-23(20,21)18-12-15(16(19)17-10-6-3-7-11-17)22-14-9-5-4-8-13(14)18/h4-5,8-9,15H,2-3,6-7,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOMTJYYWQRMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl](piperidin-1-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isobutyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4627895.png)

![N-allyl-2-[(4-isopropylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4627904.png)

methanone](/img/structure/B4627906.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627917.png)

![3,3'-(1,2-ethanediyl)bis[5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one]](/img/structure/B4627920.png)

![3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627933.png)

![2,3,4,5,6-pentafluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4627960.png)

![N-(4-bromo-3-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4627975.png)